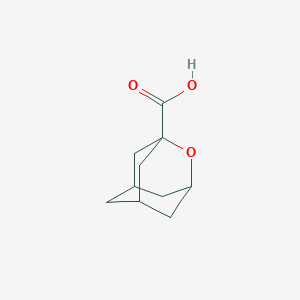

2-oxaadamantane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9(12)10-4-6-1-7(5-10)3-8(2-6)13-10/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGBFSSBRFDOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232131 | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106237-17-6 | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106237-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxaadamantane 1 Carboxylic Acid and Its Precursors

Strategic Approaches to the 2-Oxaadamantane Skeleton

Protoadamantanone as a Key Synthetic Intermediate

Protoadamantanone, a less stable isomer of adamantanone, serves as a valuable precursor in the synthesis of various 1,2-disubstituted adamantane (B196018) derivatives, which can be precursors to the 2-oxaadamantane skeleton. The inherent strain in the protoadamantane framework can be exploited to drive rearrangements to the more stable adamantane core. While not a direct precursor to the oxygen-containing cage, its strategic functionalization and subsequent rearrangement reactions offer a pathway to intermediates suitable for constructing the 2-oxaadamantane system.

Cyclization Reactions from Bicyclic Precursors

A predominant and versatile strategy for assembling the 2-oxaadamantane skeleton involves the transannular cyclization of appropriately substituted bicyclo[3.3.1]nonane derivatives. nih.gov This approach leverages the spatial proximity of reactive functional groups across the bicyclic ring system to forge the crucial ether linkage.

A common tactic employs bicyclo[3.3.1]nonane-3,7-dione or 7-methylidenebicyclo[3.3.1]nonan-3-one as starting materials. nih.gov These are then converted to endo-functionalized bicyclo[3.3.1]nonane derivatives, which are primed for intramolecular cyclization. For instance, the cyclization of bicyclo[3.3.1]non-2-ene derivatives bearing an endo-oriented substituent at the 7-position is a well-established method for forming the 2-oxaadamantane framework. nih.gov

A notable example involves the reaction of 1,3-dichloroadamantanes with fuming nitric acid, which proceeds through skeletal transformations, including Grob fragmentation and transannular cyclizations, to yield 2-oxaadamantane derivatives. nih.gov This reaction highlights how a readily available adamantane derivative can be transformed into a bicyclic intermediate that subsequently cyclizes to the desired oxa-adamantane structure.

Below is a table summarizing various bicyclic precursors and the resulting 2-oxaadamantane derivatives.

| Bicyclic Precursor | Reagents and Conditions | Resulting 2-Oxaadamantane Derivative | Reference |

| Bicyclo[3.3.1]non-2-en-7-one | Varies depending on desired substituents | Substituted 2-oxaadamantanes | nih.gov |

| 7-Methylidenebicyclo[3.3.1]nonan-3-one | Varies depending on desired substituents | Substituted 2-oxaadamantanes | nih.gov |

| 1,3-Dichloro-5,7-dimethyladamantane | Fuming nitric acid, room temperature | Mixture of chlorinated 2-oxaadamantane derivatives | nih.gov |

Ring Expansion and Oxidative Ring Closure Protocols

Ring expansion reactions of smaller caged systems and oxidative ring closures of functionalized adamantane precursors provide alternative routes to the 2-oxaadamantane skeleton. One such strategy involves the oxidative transformation of 2-substituted adamantanes. For example, the oxidation of 2-methyladamantan-2-ol and 2-phenyladamantan-2-ol with lead tetraacetate and iodine generates oxahomoadamantane derivatives. These intermediates can then undergo acid-catalyzed cleavage and rearrangement to afford the 2-oxaadamantane structure. nih.gov

Similarly, adamantan-2-one and adamantan-2-ol can be oxidized with reagents like m-chloroperoxybenzoic acid (m-CPBA) to yield intermediates that lead to the 2-oxaadamantane framework. nih.gov A specific protocol reported by Krasutsky and coworkers involves the rearrangement of a peroxy ester, generated in situ from 2-methyladamantan-2-ol and trifluoroperacetic acid, which proceeds via a Criegee-type mechanism to form the 2-oxaadamantane ring system. nih.gov

The following table outlines some key ring expansion and oxidative ring closure methods.

| Starting Material | Key Reagents | Intermediate | Resulting Skeleton | Reference |

| 2-Methyladamantan-2-ol | Pb(OAc)₄ / I₂ | Oxahomoadamantane derivative | 2-Oxaadamantane | nih.gov |

| Adamantan-2-one | m-CPBA | Lactone intermediate | 2-Oxaadamantane | nih.gov |

| 2-Methyladamantan-2-ol | Trifluoroperacetic acid | Peroxy ester | 2-Oxaadamantane | nih.gov |

Multi-step Convergent and Divergent Synthesis Routes

While specific examples of complex convergent and divergent syntheses dedicated solely to the 2-oxaadamantane skeleton are not extensively detailed in readily available literature, the principles of these strategies can be applied.

A convergent synthesis would involve the separate synthesis of two or more complex fragments that are then joined together in the final stages to form the 2-oxaadamantane core. For instance, a functionalized bicyclo[3.3.1]nonane precursor could be synthesized in one pathway, while a side chain destined for the C1 position is prepared separately. These two fragments would then be coupled, followed by a final cyclization step to yield the target skeleton.

Conversely, a divergent synthesis would start from a common precursor, such as a highly functionalized 2-oxaadamantane derivative, which is then elaborated into a variety of different target molecules. For example, the reaction of 1,3-dichloro-5,7-dimethyladamantane with fuming nitric acid produces a mixture of chlorinated 2-oxaadamantane derivatives. nih.gov These products could, in principle, serve as a starting point for a divergent synthesis, where each chlorinated derivative is subjected to different reaction conditions to produce a library of unique 2-oxaadamantane compounds.

Carboxylic Acid Formation within Caged Architectures

Once the 2-oxaadamantane skeleton is in hand, the introduction of the carboxylic acid group at the C1 bridgehead position is the next critical step. The tertiary nature of this carbon atom makes it a prime candidate for carboxylation reactions that proceed through carbocation intermediates.

Carbonylation Reactions for Carboxylic Acid Introduction

Carbonylation reactions, particularly the Koch-Haaf reaction and its modifications, are powerful methods for the synthesis of tertiary carboxylic acids. This reaction typically involves the treatment of an alcohol or an alkene with carbon monoxide in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the formation of a stable carbocation, which is then trapped by carbon monoxide to form an acylium ion. Subsequent hydrolysis yields the desired carboxylic acid.

Given that a 1-hydroxy-2-oxaadamantane derivative can be synthesized, this precursor is an ideal substrate for the Koch-Haaf reaction to introduce the carboxylic acid at the C1 position. The bridgehead position of the 2-oxaadamantane skeleton can readily stabilize a positive charge, facilitating the formation of the necessary carbocation intermediate.

The general mechanism for the Koch-Haaf carbonylation of a tertiary alcohol is as follows:

Protonation of the hydroxyl group by the strong acid.

Loss of a water molecule to form a stable tertiary carbocation.

Nucleophilic attack of the carbocation by carbon monoxide to form an acylium ion.

Hydrolysis of the acylium ion to yield the carboxylic acid.

While the direct synthesis of 2-oxaadamantane-1-carboxylic acid via this method is not explicitly detailed in the reviewed literature, the successful application of the Koch-Haaf reaction to other adamantane derivatives strongly supports its feasibility. For instance, 1-adamantanol is readily converted to 1-adamantanecarboxylic acid under Koch-Haaf conditions.

The following table provides a hypothetical, yet mechanistically sound, reaction for the synthesis of the target compound.

| Precursor | Reagents | Proposed Intermediate | Product |

| 1-Hydroxy-2-oxaadamantane | CO, H₂SO₄ (conc.) | 1-Oxaadamantyl-2-cation | This compound |

Further research is needed to optimize the reaction conditions and fully characterize the products of such a transformation.

Hydrolytic Pathways for Carboxylic Acid Group Generation

The hydrolysis of nitriles and esters represents a classical and effective method for the generation of carboxylic acids. In the context of this compound synthesis, this involves the preparation of a 1-cyano or 1-alkoxycarbonyl-2-oxaadamantane precursor, which is then subjected to hydrolytic conditions.

The synthesis of the nitrile precursor can be envisioned through the trapping of a 2-oxa-1-adamantyl cation with a cyanide source. This cation can be generated from suitable bicyclo[3.3.1]nonane precursors under acidic conditions, which then undergoes a transannular cyclization to form the oxa-adamantane framework. Once the 1-cyano-2-oxaadamantane is obtained, it can be hydrolyzed to the desired carboxylic acid. This hydrolysis is typically carried out under acidic or basic conditions. However, the hydrolysis of nitriles on sterically hindered adamantane frameworks can be challenging and may require harsh reaction conditions. For instance, the hydrolysis of 2-aminoadamantane-2-carbonitrile has been reported to be difficult under standard mineral acid or alkaline conditions, often necessitating assisted hydrolysis methods.

Alternatively, the synthesis can proceed via a 1-alkoxycarbonyl-2-oxaadamantane intermediate. This ester can be prepared through various routes, including the carbonylation of a suitable precursor. The subsequent hydrolysis of the ester to the carboxylic acid is generally a more straightforward transformation than nitrile hydrolysis. Both acidic and basic hydrolysis conditions are effective, with basic hydrolysis (saponification) followed by acidification being a common choice to ensure complete conversion to the carboxylate salt before protonation to the final carboxylic acid.

| Precursor | Reagents and Conditions for Hydrolysis | Product |

| 1-Cyano-2-oxaadamantane | H₃O⁺ or OH⁻, heat | This compound |

| 1-Alkoxycarbonyl-2-oxaadamantane | H₃O⁺ or OH⁻, heat | This compound |

Oxidative Cleavage Strategies for Precursors

Oxidative cleavage of a carbon-carbon double or triple bond is another powerful strategy for the synthesis of carboxylic acids. In the context of this compound, this would involve a precursor bearing an alkenyl or alkynyl group at the C-1 position.

A potential precursor, 1-alkenyl-2-oxaadamantane, could be synthesized and then subjected to oxidative cleavage. Ozonolysis is a prominent method for this transformation. The reaction of the alkene with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the double bond and directly yield the carboxylic acid. Another potent oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions.

Similarly, a 1-alkynyl-2-oxaadamantane precursor can be oxidatively cleaved to the carboxylic acid. Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding a carboxylic acid. This method is particularly efficient for terminal alkynes, which are converted to a carboxylic acid and carbon dioxide.

The synthesis of these unsaturated precursors is a critical step. They can potentially be prepared by the reaction of a 1-lithio-2-oxaadamantane intermediate with an appropriate electrophile (e.g., an aldehyde or ketone followed by dehydration, or a terminal alkyne).

| Precursor | Oxidative Cleavage Reagents | Product |

| 1-Alkenyl-2-oxaadamantane | 1. O₃; 2. H₂O₂ or KMnO₄ | This compound |

| 1-Alkynyl-2-oxaadamantane | O₃ or KMnO₄ | This compound |

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry strives for efficiency and elegance, often through the use of catalytic methods, one-pot reactions, and strategies that offer high levels of selectivity. These principles are applicable to the synthesis of complex molecules like this compound.

Catalytic Approaches for Carbon-Oxygen and Carbon-Carbon Bond Formation

The formation of the 2-oxaadamantane core involves a key carbon-oxygen bond formation, typically through an intramolecular etherification or cyclization. While many reported syntheses rely on stoichiometric reagents (e.g., strong acids), the development of catalytic methods for this transformation is a significant area of research. Metal catalysts or organocatalysts could potentially facilitate the transannular cyclization of bicyclo[3.3.1]nonane precursors under milder conditions and with greater control over selectivity.

The introduction of the C-1 substituent, which is a precursor to the carboxylic acid, involves carbon-carbon bond formation. Catalytic methods for C-H functionalization are at the forefront of modern organic synthesis. While direct catalytic carboxylation of the C-1 position of 2-oxaadamantane is a challenging prospect due to the inert nature of the C-H bond, catalytic approaches to introduce a handle for further functionalization are more feasible. For instance, a catalytic cross-coupling reaction could be employed to attach an alkenyl or alkynyl group to a 1-halo-2-oxaadamantane precursor.

One-Pot Synthesis and Functionalization Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. The synthesis of this compound could potentially be streamlined using a one-pot approach. For example, the formation of the 2-oxaadamantane skeleton from a bicyclic precursor could be immediately followed by the introduction of the C-1 substituent and its subsequent conversion to the carboxylic acid without the isolation of intermediates.

Functionalization strategies that allow for the sequential introduction of different groups onto the adamantane framework are also valuable. For instance, a one-pot method for preparing substituted 3-carboxymethyl-1-adamantylcarboxylic acids has been reported, demonstrating the feasibility of multi-step functionalizations in a single pot for related adamantane structures.

Chemo- and Regioselectivity in Synthesis

The synthesis of a specifically substituted derivative like this compound requires a high degree of chemo- and regioselectivity. When starting from a functionalized bicyclo[3.3.1]nonane precursor, the cyclization to form the 2-oxaadamantane ring must proceed with the correct regiochemistry to place the oxygen atom at the desired position.

Challenges and Innovations in Synthetic Efficiency and Scalability

While several synthetic routes to 2-oxaadamantane derivatives have been established, challenges remain, particularly concerning efficiency and scalability for the synthesis of this compound.

For scalability, the focus is on developing robust and reproducible procedures that can be safely performed on a larger scale. This involves minimizing the use of hazardous reagents, simplifying purification procedures (e.g., through crystallization instead of chromatography), and optimizing reaction conditions to maximize yield and minimize waste. The development of flow chemistry processes for key steps could also offer a safer and more scalable alternative to traditional batch processing.

Mechanistic Organic Chemistry of 2 Oxaadamantane 1 Carboxylic Acid

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group at the C1 position of the 2-oxaadamantane scaffold is subject to the electronic and steric influences of the bulky cage structure. Its reactivity is a balance between typical carboxylic acid chemistry and transformations dictated by the unique topology of the molecule.

Decarboxylative Reaction Pathways

Decarboxylation of carboxylic acids typically requires harsh conditions unless facilitated by specific structural features. For adamantane (B196018) carboxylic acids, including the 2-oxa- substituted analogue, decarboxylation can be a challenging process due to the stability of the bridgehead position. However, certain reaction pathways can promote the loss of carbon dioxide.

Research into related adamantane systems suggests that decarboxylation can be initiated under conditions that favor the formation of a bridgehead carbocation. While direct thermal decarboxylation is often inefficient, methods involving oxidative processes or the use of specialized reagents can facilitate this transformation. For instance, the Koch-Haaf carbonylation, a reversible reaction, provides insight into the conditions required for both carboxylation and decarboxylation of adamantane scaffolds. jlu.edu.cn

Activation and Derivatization via the Carboxylic Acid Functional Group

The carboxylic acid group of 2-oxaadamantane-1-carboxylic acid serves as a versatile handle for the synthesis of a wide array of derivatives. nih.gov Standard transformations can be employed to convert the carboxylic acid into more reactive intermediates, which can then be subjected to further reactions.

Activation to Acid Chlorides:

A common method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-oxaadamantane-1-carbonyl chloride is a highly reactive intermediate.

| Reagent | Product | Application |

| Thionyl Chloride (SOCl₂) | 2-Oxaadamantane-1-carbonyl chloride | Acylation reactions, ester synthesis, amide synthesis |

| Oxalyl Chloride ((COCl)₂) | 2-Oxaadamantane-1-carbonyl chloride | Similar to thionyl chloride, often used for milder reaction conditions |

The high reactivity of the acyl chloride allows for facile nucleophilic acyl substitution reactions. For example, it readily reacts with alcohols to form esters and with amines to form amides. sigmaaldrich.comfishersci.sethermofisher.kr The synthesis of 1-adamantanecarbonyl chloride and its subsequent reactions have been well-documented, providing a procedural basis for the 2-oxa analogue. sigmaaldrich.comresearchgate.net

Amide Formation:

The formation of amides from this compound can be achieved directly by coupling with an amine in the presence of a coupling agent, or indirectly via the acyl chloride. Direct amide formation often utilizes reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. youtube.com The resulting 2-oxaadamantane-1-carboxamides are stable compounds with potential applications in medicinal chemistry and materials science. The synthesis and properties of adamantane-1-carboxamide have been reported, offering a comparative reference. chembk.comnih.govsigmaaldrich.com

Transformations of the 2-Oxaadamantane Core

The cage structure of 2-oxaadamantane is not inert and can undergo a variety of transformations, including electrophilic substitutions and rearrangements, often under acidic conditions.

Electrophilic Substitution Pathways at Bridgehead and Bridge Carbons

Electrophilic substitution reactions on the adamantane skeleton are well-established. wikipedia.org While the bridgehead positions are generally the most reactive towards electrophiles due to the stability of the resulting tertiary carbocations, the presence of the oxygen atom in the 2-oxaadamantane core influences the regioselectivity of these reactions.

The electron-withdrawing inductive effect of the ether oxygen can deactivate the adjacent bridgehead (C1 and C3) and bridge (C9) positions towards electrophilic attack. Conversely, the lone pairs on the oxygen can participate in stabilizing adjacent positive charges through resonance, although this effect is geometrically constrained within the rigid cage. Electrophilic attack is therefore more likely to occur at the bridgehead positions further away from the oxygen atom (C5 and C7). Substituents on the ring can further direct the position of electrophilic attack. openstax.org

Acid-Catalyzed Rearrangements and Cyclizations

Adamantane and its derivatives are known to undergo fascinating rearrangements in the presence of strong acids, often leading to more stable isomers through a series of Wagner-Meerwein shifts. uni-giessen.deias.ac.inwikipedia.org These rearrangements proceed through carbocationic intermediates. youtube.com

In the context of 2-oxaadamantane, acid catalysis can promote skeletal rearrangements. Protonation of the ether oxygen can lead to ring-opening, generating a carbocation that can then undergo further transformations. For instance, acid-catalyzed cleavage of oxahomoadamantane derivatives has been utilized as a synthetic route to 2-oxaadamantane structures. nih.gov These types of rearrangements can be complex, sometimes leading to the formation of other cage structures or ring-contracted products. uni-giessen.de The synthesis of various adamantane derivatives often involves acid-catalyzed cyclization or rearrangement steps. researchgate.netyoutube.com

Furthermore, the reaction of 1,3-dihaloadamantanes with fuming nitric acid has been shown to produce 2-oxaadamantane derivatives through a mechanism involving nitrolysis, Grob fragmentation, and transannular cyclization. nih.govresearchgate.net

Intramolecular Reaction Dynamics

The rigid framework of this compound brings the carboxylic acid group into close proximity with other parts of the molecule, potentially enabling unique intramolecular reactions. For example, under certain conditions, the carboxylic acid could interact with a transient carbocation formed elsewhere on the cage.

Molecular dynamics simulations on adamantane derivatives have provided insights into their interactions and preferred conformations in different environments, which can influence their intramolecular reactivity. bohrium.comnih.gov While specific studies on the intramolecular dynamics of this compound are limited, the principles of intramolecular reactions in related systems, such as the intramolecular cyclization of hydroxy acids to form lactones, can be applied. nih.govyoutube.com The formation of lactams from molecules containing both an amine and a carboxylic acid is another relevant example of an intramolecular reaction. youtube.com The synthesis of various functionalized adamantane derivatives often relies on controlling intramolecular processes. tandfonline.comksu.edu.samdpi.com

Stereochemical Considerations and Chiral Synthesis Approaches

The this compound molecule possesses a chiral center at the C1 bridgehead position, where the carboxylic acid group is attached. This inherent chirality means the compound can exist as a pair of enantiomers. The synthesis and reactions of this molecule are therefore subject to important stereochemical considerations. The development of methods to obtain enantiomerically pure forms of such compounds is a significant goal in medicinal and materials chemistry, as the biological activity or material properties of the individual enantiomers can differ substantially. mdpi.combeilstein-journals.org

The synthesis of single-enantiomer this compound is not extensively documented in dedicated studies. However, established methodologies for the asymmetric synthesis and resolution of chiral carboxylic acids are applicable. beilstein-journals.orgtcichemicals.com All 1,2-disubstituted adamantane derivatives are chiral, making pathways to enantiomerically pure versions highly sought after. mdpi.com

One of the most practical and widely employed strategies for obtaining enantiopure carboxylic acids is chiral resolution via the formation of diastereomers. beilstein-journals.orgtcichemicals.com This indirect method involves reacting the racemic carboxylic acid with a readily available, enantiomerically pure chiral auxiliary. tcichemicals.com For carboxylic acids, a common choice for a chiral auxiliary is an enantiopure alcohol, such as L-menthol. beilstein-journals.org

The reaction of racemic this compound with an enantiopure alcohol (e.g., L-(-)-menthol) in the presence of a coupling agent would produce a mixture of two diastereomeric esters. These diastereomers, unlike the original enantiomers, have different physical properties (e.g., melting point, solubility, and chromatographic retention) and can be separated by standard laboratory techniques such as fractional crystallization or silica (B1680970) gel column chromatography. beilstein-journals.orgtcichemicals.com Once the diastereomers are separated, hydrolysis of each ester cleaves the chiral auxiliary, yielding the individual, enantiomerically pure (R)- and (S)-2-oxaadamantane-1-carboxylic acids. This menthyl esterification strategy has been successfully used for the practical chiral resolution of other complex, heterotricyclic carboxylic acids. beilstein-journals.org

Another approach is asymmetric synthesis , where chirality is introduced during the reaction sequence. This can be achieved using chiral catalysts or reagents. nih.govfrontiersin.org For instance, asymmetric domino reactions mediated by organocatalysts like diphenylprolinol silyl (B83357) ether have been used to create complex chiral noradamantane scaffolds with excellent enantioselectivity. nih.gov While not applied directly to the target molecule, these advanced methods demonstrate the potential for building the chiral cage structure from simpler, achiral starting materials in an enantioselective fashion.

A summary of potential enantioselective approaches is presented in the table below.

| Methodology | Description | Key Reagents/Techniques | Outcome |

| Chiral Resolution | Separation of a racemic mixture by converting enantiomers into diastereomers. | Enantiopure chiral auxiliary (e.g., L-menthol), coupling agents (e.g., DCC/DMAP), followed by chromatography or crystallization. | Separation of diastereomeric esters, which are then hydrolyzed to yield individual enantiomers. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other from an achiral or prochiral substrate. | Chiral organocatalysts (e.g., proline derivatives), transition metal complexes with chiral ligands. | Direct formation of an enantiomerically enriched product. |

Diastereoselectivity becomes critical when this compound, or its derivatives, undergo reactions that create a new stereocenter. The rigid, three-dimensional structure of the adamantane cage can exert significant stereochemical influence on the course of a reaction. The outcome is often dictated by steric hindrance and the electronic nature of substituents on the cage. nih.govresearchgate.net

Investigations into the mechanisms of adamantane synthesis have been carried out to rationalize the diastereoselectivity of certain processes. nih.gov For example, in reactions involving carbene intermediates on the adamantane skeleton, the stereochemical outcome can be reversed based on the electronic properties of a substituent at the C5 position. researchgate.net A study on 5-substituted adamantan-2-ylidenes found that electron-withdrawing groups (like -OH) and electron-releasing groups (like -Si(CH₃)₃) cause the divalent carbon bridge to bend, which directs intermolecular reactions to occur from either the syn or anti face relative to the substituent. researchgate.net This demonstrates that electronic effects, in addition to sterics, can be a controlling factor in the diastereoselectivity of reactions on the adamantane framework.

In the context of this compound, a reaction at a position like C6 would be influenced by the orientation of the carboxylic acid group at C1 and the oxygen atom in the cage. For instance, the reduction of a ketone at C6 would likely proceed from the less sterically hindered face. Similarly, electrophilic addition to a double bond elsewhere in the molecule would be directed by the existing stereochemistry. The synthesis of various 1,2-disubstituted adamantane derivatives often proceeds from a single isomer of a precursor, such as an exo-oxirane, highlighting the importance of diastereocontrol in building up functionality on the cage. mdpi.comnih.gov

Key factors influencing diastereoselectivity in reactions involving the 2-oxaadamantane framework include:

Steric Hindrance : The bulky and rigid cage structure can block one face of a reactive site, forcing reagents to approach from the less hindered direction.

Electronic Effects : Electron-withdrawing or electron-donating substituents on the cage can influence the stability of transition states, favoring one diastereomeric pathway over another. researchgate.net

Transannular Interactions : The close proximity of atoms across the cage can lead to through-space interactions that stabilize or destabilize certain reaction intermediates or transition states.

Reaction Kinetics and Thermodynamic Analyses

Detailed experimental studies on the reaction kinetics and thermodynamics of this compound are not widely available in published literature. The acquisition of such data typically involves specialized experiments designed to measure reaction rates under various conditions or the energy changes associated with a transformation. In the absence of direct experimental data, mechanistic insights are often derived from computational studies and by analogy to more common adamantane derivatives. researchgate.netrsc.org

Reaction Kinetics

Kinetic studies measure the rate of a chemical reaction and how that rate is affected by factors like concentration, temperature, and catalysts. The data obtained, such as the reaction order and rate constants, are crucial for elucidating the reaction mechanism, particularly the composition of the rate-determining step. youtube.comyoutube.com

For this compound, a hypothetical kinetic study could examine its esterification with an alcohol. By systematically varying the concentrations of the carboxylic acid, the alcohol, and an acid catalyst, one could determine the rate law for the reaction. For example, if the reaction were found to be first-order in both the carboxylic acid and the alcohol, it would support a bimolecular mechanism in the rate-determining step.

A potential experimental setup for a kinetic study on the esterification of this compound is outlined below.

| Parameter | Method of Analysis | Data Obtained | Mechanistic Insight |

| Reaction Rate | Monitoring the disappearance of the carboxylic acid or appearance of the ester over time via techniques like HPLC or NMR spectroscopy. | Rate of reaction under specific conditions. | Baseline for further experiments. |

| Reaction Order | Systematically changing the initial concentration of each reactant (carboxylic acid, alcohol, catalyst) and measuring the effect on the initial rate. | Rate law (e.g., Rate = k[Acid]ˣ[Alcohol]ʸ). | Number of molecules involved in the rate-determining step. |

| Activation Energy (Ea) | Measuring the rate constant (k) at several different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T). | The minimum energy required for the reaction to occur. | Information about the energy barrier of the transition state. |

Thermodynamic Analyses

Thermodynamic analysis focuses on the energy changes during a reaction, determining the relative stability of reactants and products and the position of chemical equilibrium. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process.

For this compound, the rigid and strained cage structure is a key thermodynamic feature. While specific data for this compound is lacking, studies on related molecules like adamantylideneadamantane have used a combination of experimental techniques (calorimetry, FT-ICR spectrometry) and computational chemistry (G3, MP2 levels of theory) to determine thermodynamic properties like the standard enthalpy of formation and gas-phase basicity. researchgate.net Such studies confirm the high stability of the adamantane cage.

The isomerization of other strained heterocyclic carboxylic acids, such as certain oxetane-carboxylic acids, into more stable lactones upon heating suggests that the 2-oxaadamantane system could also be liable to ring-opening or rearrangement reactions under certain conditions, driven by the release of ring strain. researchgate.net Computational chemistry serves as a powerful tool to predict the thermodynamics of such potential reactions for this compound, calculating the energy of reactants, products, and transition states to evaluate the feasibility of different reaction pathways. rsc.orgmdpi.com

Derivatization and Advanced Functionalization of the 2 Oxaadamantane 1 Carboxylic Acid Scaffold

Covalent Modifications at the Carboxylic Acid Site

The carboxylic acid group is a cornerstone for synthetic transformations, enabling the creation of a diverse library of derivatives through well-established and novel chemical reactions.

The conversion of the carboxylic acid moiety of 2-oxaadamantane-1-carboxylic acid into esters and amides is a fundamental strategy for modifying its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org For more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Amidation involves the reaction of the carboxylic acid with an amine. libretexts.org Due to the lower reactivity of amines compared to alcohols, this transformation often requires the activation of the carboxylic acid. Common methods include the use of coupling reagents or the conversion of the acid to a more reactive intermediate, such as an acyl chloride. rsc.orgnih.gov Modern, cost-effective methods may utilize formamide (B127407) catalysis. nih.gov The synthesis of amides from adamantane (B196018) derivatives has been extensively studied, providing a strong precedent for these transformations on the 2-oxaadamantane scaffold. researchgate.net

Below is a table illustrating potential esterification and amidation reactions for this compound.

| Reactant | Reaction Type | Potential Product |

| Methanol (CH₃OH) | Esterification | Methyl 2-oxaadamantane-1-carboxylate |

| Ethanol (C₂H₅OH) | Esterification | Ethyl 2-oxaadamantane-1-carboxylate |

| Benzylamine (C₆H₅CH₂NH₂) | Amidation | N-Benzyl-2-oxaadamantane-1-carboxamide |

| Piperidine (C₅H₁₀NH) | Amidation | (2-Oxaadamantan-1-yl)(piperidin-1-yl)methanone |

To enhance the reactivity of the carboxylic acid for subsequent nucleophilic acyl substitution, it can be converted into highly reactive acyl halides or anhydrides.

Acyl halides , particularly acyl chlorides, are among the most reactive carboxylic acid derivatives. pressbooks.pub They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). pressbooks.pub These intermediates are not usually isolated but are used in situ to react with a wide range of nucleophiles to form esters, amides, and other derivatives. pressbooks.pub

Acid anhydrides can be prepared from acyl chlorides by reacting them with the parent carboxylic acid or its carboxylate salt. niscpr.res.inlibretexts.org This method can be used to produce both symmetrical and mixed anhydrides. niscpr.res.inniscair.res.in Anhydrides serve as effective acylating agents and are valuable intermediates in organic synthesis. youtube.com

The following table outlines the synthesis of these reactive intermediates from this compound.

| Reagent | Intermediate Formed | General Utility |

| Thionyl Chloride (SOCl₂) | 2-Oxaadamantane-1-carbonyl chloride | Precursor for esters, amides, anhydrides |

| Phosphorus Pentachloride (PCl₅) | 2-Oxaadamantane-1-carbonyl chloride | High-reactivity acylating agent |

| Acetic Anhydride (B1165640) | Mixed anhydride with acetic acid | Acylating agent |

| 2-Oxaadamantane-1-carbonyl chloride | Symmetrical anhydride | Reactive acylating agent |

The carboxylic acid functional group serves as a key starting point for the synthesis of various heterocyclic systems, which are prevalent in pharmacologically active compounds. By converting the carboxylic acid to derivatives such as amides, hydrazides, or thioamides, further cyclization reactions can be initiated.

For instance, the reaction of an acid derivative with a bifunctional reagent can lead to the formation of five- or six-membered rings. A common strategy involves the condensation of an acid hydrazide (formed from the ester or acyl chloride with hydrazine) with various electrophiles. This approach can yield heterocycles like 1,3,4-oxadiazoles or pyrazoles. Similarly, adamantane-based carboxylic acids have been used to synthesize various azole-containing ligands. mdpi.com General methods for constructing heterocycles like β-lactams or oxazepines often proceed through intermediates derived from carboxylic acids. researchgate.net

This table presents potential heterocyclic systems that could be constructed from this compound derivatives.

| Derivative | Reactant(s) | Resulting Heterocycle |

| 2-Oxaadamantane-1-carbohydrazide | Carbon disulfide, then base | 5-(2-Oxaadamantan-1-yl)-1,3,4-oxadiazole-2-thiol |

| 2-Oxaadamantane-1-carboxamide | Lawesson's Reagent, then α-haloketone | 2-(2-Oxaadamantan-1-yl)thiazole derivative |

| 2-Oxaadamantane-1-carbonyl chloride | Amino acid | Azlactone or other peptide-related heterocycles |

| This compound | 1,2-Diaminobenzene | 2-(2-Oxaadamantan-1-yl)-1H-benzo[d]imidazole |

Cage Functionalization and Substitution Patterns

Beyond modification of the carboxyl group, the rigid cage of the 2-oxaadamantane scaffold itself can be functionalized. This allows for the introduction of additional substituents, leading to complex, multi-functionalized molecules with unique spatial arrangements.

Introducing functional groups at specific positions on the adamantane-type cage is a significant synthetic challenge due to the chemical similarity of the C-H bonds. nih.gov However, achieving site-selectivity is crucial for developing derivatives with precise biological activities. sioc-journal.cn

Strategies for site-selective functionalization often rely on directing effects of the existing substituents or the use of specialized catalysts. The oxygen atom and the carboxyl group on the this compound scaffold can influence the regioselectivity of reactions such as halogenation or nitration. For instance, reactions of 1,3-dichloroadamantanes can lead to the formation of 2-oxaadamantane structures, indicating that the cage can be constructed with pre-installed functional groups. nih.govresearchgate.net Transition-metal-catalyzed C-H activation is a powerful modern strategy for the selective functionalization of such saturated carbocyclic systems. researchgate.net

The table below summarizes potential sites for selective functionalization on the 2-oxaadamantane cage.

| Position | Rationale for Selectivity | Potential Functionalization |

| C-3 (Bridgehead) | Electronically activated by the adjacent oxygen and bridgehead position. | Halogenation, Nitration |

| C-4 (Methylene) | Sterically accessible methylene (B1212753) position adjacent to the oxygen bridge. | Oxidation, Radical substitution |

| C-5 (Bridgehead) | Tertiary C-H bond, often susceptible to radical abstraction. | Hydroxylation, Amination |

| C-6 (Methylene) | Methylene bridge distal to the primary functional groups. | C-H activation with specific catalysts |

The creation of multi-substituted 2-oxaadamantane derivatives allows for the fine-tuning of molecular properties by installing multiple pharmacophoric elements. nih.gov The synthesis of such systems can be approached in two primary ways: sequential functionalization of the pre-formed oxaadamantane core or the construction of the cage from an already substituted precursor.

The synthesis of 1,2-disubstituted and 1,3-disubstituted adamantane derivatives has been well-documented, providing a roadmap for similar transformations on the oxa-analogue. nih.govmdpi.com For example, a 1,3-dicarboxylic acid derivative of adamantane can be synthesized via Koch-Haaf carbonylation and subsequently transformed into other disubstituted systems. jlu.edu.cn A similar strategy could potentially be applied to introduce a second functional group onto the this compound scaffold. Alternatively, bicyclo[3.3.1]nonane precursors, which are used to build the oxaadamantane system, can be functionalized prior to the final transannular cyclization step that forms the cage. nih.gov

This table illustrates hypothetical multi-substituted 2-oxaadamantane systems.

| Substitution Pattern | Synthetic Approach | Example Compound |

| 1,3-Disubstituted | Sequential functionalization (e.g., halogenation then substitution) | 3-Hydroxy-2-oxaadamantane-1-carboxylic acid |

| 1,5-Disubstituted | Radical-based C-H functionalization | 5-Amino-2-oxaadamantane-1-carboxylic acid |

| 1,3,5-Trisubstituted | Stepwise functionalization or precursor synthesis | 3,5-Dichloro-2-oxaadamantane-1-carboxylic acid |

| 1,2-Disubstituted | Ring expansion/rearrangement of a noradamantane precursor mdpi.com | 2-(Aminomethyl)-2-oxaadamantane-1-carboxylic acid |

Carbon-Hydrogen Bond Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for molecular derivatization, minimizing the need for pre-functionalized substrates. While research specifically detailing the C-H functionalization of the this compound scaffold is limited, extensive studies on the parent adamantane framework provide a strong basis for predicting potential reaction pathways. uni-giessen.denih.gov

The adamantane cage possesses two types of C-H bonds: tertiary at the bridgehead positions (C1, C3, C5, C7) and secondary at the methylene bridges (C4, C6, C8, C9, C10). The bridgehead C-H bonds are generally more reactive towards radical and certain oxidative functionalization reactions due to the stability of the resulting bridgehead radical or carbocation. nih.gov

For this compound, the landscape of C-H bond reactivity is altered by the presence of the endocyclic oxygen and the bridgehead carboxylic acid. The oxygen atom at position 2 introduces a dipole and can exert an electron-withdrawing inductive effect, potentially deactivating adjacent C-H bonds towards electrophilic attack. Conversely, it may direct metallation reactions. The C1-carboxylic acid group is strongly electron-withdrawing, which would deactivate the remaining bridgehead C-H bonds at C3, C5, and C7 towards oxidation.

Potential C-H functionalization strategies, inferred from adamantane chemistry, could include:

Radical-Mediated Reactions: Photoredox or H-atom transfer catalysis can generate adamantyl radicals that are subsequently trapped by various partners. chemrxiv.org For the 2-oxaadamantane scaffold, radical abstraction would likely still favor the remaining tertiary bridgehead positions (C3, C5, C7), although the yields and selectivity would be influenced by the existing substituents.

Oxidative Functionalization: Reagents like potassium permanganate (B83412) or chromium-based oxidants can hydroxylate tertiary C-H bonds. However, the deactivating effect of the C1-carboxylic acid might render these transformations challenging on the this compound core.

Directed Metallation: While less common for sp³ C-H bonds, directing groups can facilitate site-selective metallation and subsequent functionalization. The carboxylic acid group itself, or a derivative thereof, could potentially direct a catalyst to functionalize a nearby C-H bond, though this remains an area for exploration.

The reaction of 1,3-dihaloadamantanes with fuming nitric acid to produce 2-oxaadamantane derivatives involves skeletal rearrangements and not a direct C-H functionalization on the 2-oxaadamantane core itself. nih.gov The development of direct and selective C-H functionalization methods for substituted 2-oxaadamantanes would significantly enhance the utility of this scaffold.

Synthesis of Complex Molecular Architectures

The unique physicochemical properties of the this compound scaffold, such as its rigidity, defined three-dimensional geometry, and the presence of a key functional handle, make it an attractive building block for the synthesis of complex molecular architectures.

Linker Chemistries for Molecular Conjugation

The this compound scaffold is well-suited for use as a rigid linker. Its cage-like structure prevents conformational folding, ensuring a fixed distance and spatial orientation between the conjugated components. The carboxylic acid at the C1 position provides a versatile handle for conjugation.

Common Conjugation Strategies:

| Conjugation Reaction | Reactant | Linkage Formed |

| Amide Bond Formation | Amine (R-NH₂) | Amide |

| Ester Bond Formation | Alcohol (R-OH) | Ester |

| Thioester Bond Formation | Thiol (R-SH) | Thioester |

The most common approach involves the activation of the carboxylic acid, for example, with carbodiimides (like DCC or EDC) or by converting it to an active ester (such as an N-hydroxysuccinimide ester), followed by reaction with a nucleophile. mdpi.com This allows for the covalent attachment of molecules containing amine, alcohol, or thiol groups. Adamantane-based cross-linkers have been developed for applications requiring low water absorption and high thermal stability. ooc.co.jp The 2-oxaadamantane core is expected to impart similar, if not enhanced, properties of rigidity and hydrophilicity compared to the parent adamantane, making it a promising component for creating sophisticated linkers in areas like ADC development. nih.govnih.gov

Development of Supramolecular Building Blocks

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to form well-defined, functional structures. wikipedia.orgmdpi.com The adamantane group is a classic guest moiety in host-guest chemistry, known for its strong association with the hydrophobic cavities of host molecules like cyclodextrins and cucurbiturils. nih.govnih.govnih.govnih.gov

The this compound scaffold possesses all the necessary features to act as a versatile supramolecular building block:

A Lipophilic Core: The 2-oxaadamantane cage provides a rigid, hydrophobic surface ideal for recognition by host cavities.

A Hydrogen-Bonding Unit: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enabling the formation of directed assemblies.

A Functional Handle: The carboxyl group can be further derivatized to attach other recognition motifs or functional units, leading to the construction of complex, multi-component supramolecular systems. mdpi.com

Research has shown that 2-oxaadamantane derivatives can be used to construct conformationally rigid crown ethers that selectively bind alkali metal cations. nih.gov This demonstrates the utility of the scaffold in creating pre-organized host structures. Furthermore, by analogy with adamantane, the 2-oxaadamantane core is expected to form stable inclusion complexes with cyclodextrins and other macrocyclic hosts. The introduction of the oxygen heteroatom may subtly modulate the binding affinity and selectivity compared to the parent adamantane guest. The carboxylic acid provides a point of attachment to integrate this host-guest recognition into larger systems for applications in drug delivery, sensing, or the creation of responsive materials. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For carboxylic acids, several characteristic absorption bands are expected. These include a very broad O-H stretching band, an intense C=O (carbonyl) stretching band, and a C-O stretching band. pressbooks.puboregonstate.edu

While specific experimental IR data for 2-oxaadamantane-1-carboxylic acid is not widely published, analysis of the closely related adamantane-1-carboxylic acid provides a strong basis for comparison. nist.gov The key difference in the structure of this compound is the presence of an ether linkage (C-O-C) within the cage structure. This would be expected to introduce a distinct, strong absorption band in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1200 cm⁻¹, which is characteristic of an ether's C-O-C stretching vibration.

The IR spectrum of a carboxylic acid is notable for the extremely broad O-H stretching vibration, which typically appears in the 2500-3300 cm⁻¹ region. This broadening is a result of strong hydrogen bonding, as carboxylic acids commonly exist as centrosymmetric dimers in the solid state and in nonpolar solvents. The carbonyl (C=O) stretch of a saturated carboxylic acid is also very intense and typically occurs around 1710 cm⁻¹. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for Adamantane-1-carboxylic Acid Data sourced from the NIST Chemistry WebBook for a solution in CCl₄ and CS₂. nist.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 2500-3300 | Broad absorption in region | Broad |

| C-H Stretch | 2850-3000 | ~2900 | Strong, sharp |

| C=O Stretch | 1690-1760 | ~1705 | Strong, sharp |

| C-O Stretch | 1210-1320 | Data not specified | Medium |

| O-H Bend | 1395-1440 | Data not specified | Medium |

For this compound, one would anticipate a similar spectrum with the addition of a prominent C-O-C ether stretch, distinguishing it from its carbocyclic analog.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and crystal packing.

A crystal structure for this compound is not publicly available. However, the crystal structure of adamantane-1-carboxylic acid has been determined at both low (173 K) and room (280 K) temperatures. cdnsciencepub.com The study reveals that the adamantane (B196018) cage is a rigid structure whose geometry is not significantly affected by the carboxylic acid substituent. A key finding is that the molecules form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between their carboxylic acid groups. cdnsciencepub.com At room temperature, the molecule exhibits disorder, with the adamantyl group adopting two distinct orientations. cdnsciencepub.com

It is highly probable that this compound would also exhibit a rigid cage-like structure and form similar hydrogen-bonded dimers in the solid state. The primary structural difference would be the substitution of a methylene (B1212753) bridge (CH₂) with an oxygen atom, which would alter the bond lengths and angles within the cage at that position.

Table 2: Crystallographic Data for Adamantane-1-carboxylic Acid at 173 K Data from the crystal structure determination of adamantane-1-carboxylic acid. cdnsciencepub.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.444(2) |

| b (Å) | 6.804(2) |

| c (Å) | 11.455(4) |

| α (°) | 77.40(2) |

| β (°) | 85.80(2) |

| γ (°) | 76.51(2) |

| Cell Volume (ų) | 474.96 |

| Z (Molecules/unit cell) | 2 |

| Hydrogen Bonding | O---O distance of 2.616 Å in dimer |

Complementary Spectroscopic Analysis in Related Adamantane Carboxylic Acid Derivatives

Comparing the spectroscopic data of this compound with other adamantane derivatives highlights how structural modifications influence their spectral properties. The position of the carbonyl (C=O) absorption in the IR spectrum is particularly sensitive to the electronic environment. pressbooks.pub

For example, converting the carboxylic acid to an acid chloride introduces a highly electronegative chlorine atom attached to the carbonyl carbon. This has a strong electron-withdrawing inductive effect, which strengthens and shortens the C=O double bond, causing its IR absorption to shift to a significantly higher frequency (typically >1800 cm⁻¹). pressbooks.puboregonstate.edu An acid anhydride (B1165640) derivative would characteristically show two distinct carbonyl absorptions due to symmetric and asymmetric stretching modes. oregonstate.edu

These predictable shifts allow for clear differentiation between various derivatives using IR spectroscopy. While this compound would have a C=O stretch near that of adamantane-1-carboxylic acid, the presence of the unique C-O-C ether stretch and the absence of features characteristic of other derivatives would confirm its identity.

Table 3: Comparison of Expected IR Frequencies for Adamantane Derivatives

| Compound | Key Functional Group | Expected C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| Adamantane-1-carboxylic acid | Carboxylic Acid | ~1710 | Broad O-H (~2500-3300) |

| This compound | Carboxylic Acid, Ether | ~1710 | Broad O-H (~2500-3300), Strong C-O-C (~1000-1200) |

| Adamantane-1-carbonyl chloride | Acid Chloride | >1800 | None in O-H region |

| Acetic Adamantanoic Anhydride | Acid Anhydride | ~1820 and ~1760 | None in O-H region |

Theoretical and Computational Chemistry Studies on 2 Oxaadamantane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These methods provide detailed information about the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the electronic structure and predicting the reactivity of organic molecules like 2-oxaadamantane-1-carboxylic acid. DFT calculations can be employed to determine a wide range of molecular properties, including optimized geometries, energies, and spectroscopic parameters. researchgate.net

For this compound, DFT calculations would typically be initiated by optimizing the molecule's geometry. This process finds the lowest energy arrangement of the atoms, providing key structural parameters. Based on studies of similar adamantane (B196018) derivatives, the adamantane cage is expected to have a highly symmetric and rigid geometry. researchgate.net The presence of the ether oxygen in the cage and the carboxylic acid at the bridgehead will introduce subtle distortions to the ideal adamantane structure.

Key reactivity indicators can be derived from DFT calculations. The distribution of electron density, for instance, reveals the most electron-rich and electron-poor regions of the molecule. The electrostatic potential (ESP) map is a valuable tool for visualizing this distribution. In this compound, the oxygen atoms of the carboxylic acid and the ether linkage will be regions of high negative potential, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon of the carboxylic acid will be a site of positive potential, rendering it a target for nucleophiles.

Global reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be calculated using DFT. These parameters provide a quantitative measure of a molecule's resistance to deformation or change in its electron distribution.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C1-C(O)OH Bond Length | ~1.54 Å |

| C=O Bond Length | ~1.21 Å |

| C-OH Bond Length | ~1.35 Å |

| C2-O Bond Length | ~1.43 Å |

| O-C-O Bond Angle | ~123° |

Note: These are illustrative values based on general principles and data for similar molecules. Actual values would require specific DFT calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that span the entire molecule. tcd.ie The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a carboxylic acid, the HOMO is typically composed of p-orbitals on the oxygen atoms of the carboxyl group, indicating that these are the most readily donated electrons. quora.com The LUMO, on the other hand, is generally a π* anti-bonding orbital localized on the C=O bond, signifying its role as an electron acceptor. quora.com In this compound, the presence of the ether oxygen will also contribute to the HOMO, potentially raising its energy and making the molecule more susceptible to oxidation compared to adamantane-1-carboxylic acid.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -9.5 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 9.0 |

Note: These are illustrative values and would vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of the environment, such as solvent molecules. nih.gov

For this compound, the adamantane cage is conformationally rigid. However, the carboxylic acid group has rotational freedom around the C1-C(O)OH bond. While it is often assumed that carboxylic acids exist predominantly in a syn conformation (where the O=C-O-H dihedral angle is close to 0°), studies on simpler carboxylic acids have shown that an anti conformation can also be populated, especially in solution where it can be stabilized by solvent interactions. mdpi.com

MD simulations can be used to calculate the potential of mean force (PMF) for the rotation of the carboxylic acid's hydroxyl group. This would reveal the relative energies of the syn and anti conformers and the energy barrier between them. Such simulations can be performed in the gas phase and in various solvents to understand how the conformational equilibrium is affected by the environment. For this compound, the bulky adamantane cage might sterically influence the preferred conformation of the carboxylic acid group.

Reaction Mechanism Elucidation via Computational Pathways

For this compound, several reactions could be of interest for computational study. For example, the mechanism of its synthesis, such as the acid-catalyzed rearrangement of a suitable precursor, could be investigated. Computational studies can help to rationalize the observed product distribution by comparing the activation energies of different possible pathways.

Another area of interest is the reactivity of the molecule itself. For instance, the mechanism of esterification or amidation of the carboxylic acid group could be modeled. DFT calculations can be used to locate the transition state for the nucleophilic attack on the carbonyl carbon and to determine the activation energy for the reaction. This information can be valuable for optimizing reaction conditions.

Predictive Modeling for Novel Reactivity and Functionalization Opportunities

One of the exciting frontiers in computational chemistry is the use of predictive modeling to discover new reactions and functionalization strategies. While deep learning models for reaction prediction are still under development, computational methods can be used to screen for potential new reactivity. researchgate.net

For this compound, computational screening could be used to explore potential sites for further functionalization. For example, by calculating the bond dissociation energies of the C-H bonds in the adamantane cage, it may be possible to predict the most likely site for radical substitution. Similarly, by analyzing the molecular orbitals and electrostatic potential, one could predict the regioselectivity of electrophilic or nucleophilic addition reactions.

Furthermore, computational models can be used to design new derivatives of this compound with specific desired properties. For instance, by systematically varying substituents on the adamantane cage and calculating their effect on properties like lipophilicity or electronic character, it may be possible to design new molecules with enhanced biological activity or material properties. This approach offers a rational design strategy that can guide synthetic efforts.

Applications in Advanced Materials and Supramolecular Chemistry Research

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic linker are crucial in determining the topology, porosity, and ultimate properties of the resulting framework. Adamantane-based carboxylic acids are highly sought after as ligands due to their rigid, tetrahedral-like geometry, which can lead to the formation of robust, three-dimensional networks with high thermal stability.

Derivatives of adamantane (B196018), such as 1,3,5,7-adamantanetetracarboxylic acid, have been successfully used to construct spectacular and highly porous frameworks. ambeed.com Similarly, bifunctional adamantane derivatives, containing both a carboxylate group for metal coordination and another functional group, have been prepared to act as "mixed-ligand" synthons in a single molecule. ambeed.comarctomsci.com For instance, 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid has been synthesized and used to create both 1D and 2D coordination polymers with copper (II) and nickel (II). ambeed.comarctomsci.com In these structures, the adamantane unit acts as a rigid spacer, while the carboxylate and triazole groups coordinate to the metal centers.

Table 1: Examples of Adamantane-Based Ligands in Coordination Polymers/MOFs

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

| 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | Cu(II), Ni(II) | 1D and 2D Coordination Polymers | ambeed.comarctomsci.com |

| 1,3,5,7-Adamantanetetracarboxylic acid | Not Specified | Porous Frameworks | ambeed.com |

| 1-Adamantanecarboxylic acid | Not Specified | Used to synthesize bifunctional derivatives | ambeed.com |

This table presents examples of related adamantane compounds to illustrate the potential role of 2-oxaadamantane-1-carboxylic acid.

Scaffold Design for Multivalent Ligand-Receptor Interaction Studies

Multivalent interactions, which involve the simultaneous binding of multiple ligands on one entity to multiple receptors on another, are common in biological systems and are often much stronger than their monovalent counterparts. The design of synthetic multivalent ligands is a powerful strategy for developing high-affinity inhibitors and probes for biological processes.

The effectiveness of a multivalent ligand is highly dependent on the scaffold used to present the binding epitopes. A scaffold dictates the valency, spacing, and orientation of the ligands. The adamantane cage is an excellent scaffold due to its rigidity, well-defined three-dimensional structure, and the ability to be functionalized at specific positions. By attaching multiple binding moieties to an adamantane core, researchers can create precise multivalent ligands to study and modulate protein-protein or cell-surface interactions.

This compound serves as a potential foundational piece for such scaffolds. The carboxylic acid group can be readily converted to an amide or ester, allowing for the attachment of a desired bioactive molecule. The remaining bridgehead positions of the adamantane skeleton can be functionalized to introduce additional ligands, creating a multivalent construct. The defined geometry of the 2-oxaadamantane core would ensure that the attached ligands are presented in a spatially controlled manner, which is critical for optimizing avidity in multivalent binding.

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule. The hydrophobic and sterically defined nature of the adamantane group makes it an excellent guest for various molecular hosts, most notably cyclodextrins and other synthetic cavitands like octa acid.

Studies have shown that adamantane carboxylic acids can form stable 1:1 host-guest complexes with cavitands. In aqueous solution at appropriate pH, the carboxylate anion remains in the polar aqueous phase, while the hydrophobic adamantyl group becomes encapsulated within the host's cavity. The thermodynamics of this binding are influenced by hydrophobic interactions and steric fit.

Derivatives of this compound are expected to exhibit similar host-guest behavior. The 2-oxaadamantane core would serve as the hydrophobic guest, while the carboxylic acid group would act as a water-solubilizing "handle." The presence of the intramolecular ether in the 2-oxaadamantane structure could subtly alter its binding affinity and selectivity compared to a standard adamantane guest, potentially allowing for finer control over host-guest complexation. This property is foundational for applications in drug delivery, sensing, and the construction of self-assembling supramolecular systems.

Table 2: Thermodynamic Parameters for Host-Guest Complexation of Adamantyl Guests

| Guest Molecule | Host | Binding Affinity (K) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |

| Adamantyl Carboxylic Acids | Octa Acid | Varies | Negative | Positive | |

| Naphthyl Carboxylic Acids | Octa Acid | Varies | Negative | Negative |

This table provides data for analogous adamantane compounds to illustrate the principles of host-guest chemistry. Specific data for this compound is not available.

Integration into Polymeric Materials Research

The incorporation of adamantane moieties into polymer structures is a well-established method for modifying their physical and chemical properties. The bulky and rigid nature of the adamantane group can enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of polymers. Carboxylic acid-containing monomers are versatile in polymer chemistry, enabling the synthesis of polyesters and polyamides and introducing functionality.

This compound can be envisioned as a specialty monomer or a modifying agent in polymer research. It could be incorporated into polymer chains via its carboxylic acid group through polymerization reactions. The resulting polymer would feature pendant 2-oxaadamantane groups, which could:

Increase the polymer's thermal stability and rigidity.

Introduce sites for supramolecular interactions, particularly with host molecules like cyclodextrins. This can be used to create "smart" materials that respond to external stimuli. For example, adamantane-functionalized polymers can form reversible hydrogels or exhibit tunable lower critical solution temperatures (LCST) upon complexation with cyclodextrins.

Serve as a platform for further chemical modification.

The synthesis of polymers containing this compound could lead to new materials with tailored properties for applications in coatings, adhesives, and advanced composites.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

Traditional syntheses of 2-oxaadamantane derivatives often rely on multi-step procedures, harsh reagents like fuming nitric or sulfuric acid, and expensive starting materials, creating a need for more environmentally benign alternatives. nih.govrsc.org The development of green and sustainable synthetic routes is a high-priority research area, aiming to reduce waste, improve safety, and utilize renewable resources.

Future efforts are expected to focus on:

Biocatalysis: Employing enzymes, such as lipases or oxidases, could offer highly selective and mild reaction conditions. For instance, a robust biocatalyst using lipase (B570770) from Aspergillus oryzae has been successfully used for the green continuous flow synthesis of other esters, a methodology that could be adapted for oxaadamantane precursors. rsc.org

Photoredox Catalysis: Visible-light-mediated reactions can enable transformations under mild conditions, often replacing harsh oxidizing or reducing agents. Recent advances in alkene oxo-functionalization using photoredox methods highlight a potential pathway for constructing the oxaadamantane core from unsaturated precursors. rsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. This includes exploring cycloaddition and rearrangement reactions that build the cage structure efficiently.

| Strategy | Potential Advantage | Relevant Research Context |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Use of immobilized lipases for ester synthesis in continuous flow systems. rsc.org |

| Photoredox Catalysis | Use of visible light, avoidance of harsh reagents, novel reactivity. | Development of photoredox methods for alkene oxo-functionalization. rsc.org |

| Safer Reagents | Avoiding hazardous substances like fuming acids. | Current methods often use reagents like fuming nitric acid or concentrated H₂SO₄. nih.govrsc.org |

Exploration of Novel Functionalization Strategies for Complex Architectures

To unlock the full potential of the 2-oxaadamantane scaffold, researchers are exploring innovative ways to introduce a variety of functional groups at specific positions. This allows for the construction of complex molecules with tailored properties for applications in drug discovery and materials science. nih.gov

A key strategy is C-H functionalization , which allows for the direct conversion of strong carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O). This approach can significantly shorten synthetic sequences by bypassing the need for pre-functionalized starting materials. For example, C-H functionalization has been successfully applied to adamantane-1-carboxylic acid to introduce azole groups, creating new bifunctional building blocks in good yields. mdpi.com Similarly, regioselective C-H functionalization of the related 2-azaadamantane (B3153908) scaffold has been achieved via radical-induced bromination, opening pathways to advanced catalyst structures. elsevierpure.com

Future research will likely focus on:

Developing site-selective C-H functionalization methods for the 2-oxaadamantane core.

Using the carboxylic acid group as a directing group to guide functionalization to other parts of the molecule.

Combining functionalization with skeletal rearrangements to create even more diverse and complex polycyclic structures.

| Functionalization Target | Method | Significance |

| Adamantane (B196018) C-H Bond | Reaction with azoles in strong acid | Creates new bifunctional ligands for coordination polymers. mdpi.com |

| Azaadamantane C-H Bond | Radical-induced bromination | Enables synthesis of C5-functionalized derivatives for use as catalysts. elsevierpure.com |

| Adamantane Bridgehead | Koch-Haaf Carbonylation | Allows for the synthesis of di- and poly-carboxylic acid derivatives. jlu.edu.cn |

Advanced Catalysis in 2-Oxaadamantane-1-carboxylic Acid Synthesis

Catalysis is central to developing more efficient and selective syntheses. While acid catalysis is common in forming the oxaadamantane skeleton through rearrangement, the field is moving toward more advanced catalytic systems. nih.gov The unique steric and electronic properties of the adamantane cage itself have been leveraged in the design of powerful catalysts for various organic reactions. researchgate.net

Emerging catalytic strategies applicable to 2-oxaadamantane synthesis include:

Transition-Metal Catalysis: Metals like cobalt, rhodium, and iridium are known to catalyze a wide range of reactions, including hydroformylations and C-H activations, that could be applied to build or functionalize the oxaadamantane framework. scispace.comnih.gov

Organocatalysis: Small organic molecules can be used to catalyze reactions with high enantioselectivity, which would be crucial for producing chiral derivatives of this compound.

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the goals of green chemistry. Zeolites, for instance, have been studied for catalyzing the synthesis of adamantane derivatives. acs.org

The journal Advanced Synthesis & Catalysis frequently features publications on efficient and environmentally friendly synthetic methods, including homogeneous, heterogeneous, and enzyme catalysis, which are key technologies for advancing the synthesis of complex molecules like this compound. wiley-vch.de

Integration with Flow Chemistry Methodologies